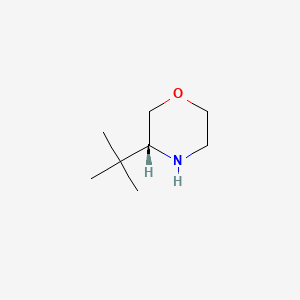
(R)-3-(tert-Butyl)morpholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(tert-butyl)morpholine is a chiral morpholine derivative characterized by the presence of a tert-butyl group at the third position of the morpholine ring
Wissenschaftliche Forschungsanwendungen
®-3-(tert-butyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: ®-3-(tert-butyl)morpholine derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-butyl)morpholine typically involves the reaction of morpholine with tert-butyl halides under basic conditions. One common method is the alkylation of morpholine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-3-(tert-butyl)morpholine may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable synthesis. The use of flow microreactors allows for better heat and mass transfer, reducing the risk of side reactions and improving overall productivity .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(tert-butyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of ®-3-(tert-butyl)morpholine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with halogens or sulfonates can introduce different substituents at the third position of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonates (e.g., tosylates).
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of ®-3-(tert-butyl)morpholine involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, in medicinal chemistry, ®-3-(tert-butyl)morpholine derivatives may act as inhibitors or modulators of neurotransmitter receptors, affecting signal transduction pathways in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(methyl)morpholine: Similar structure but with a methyl group instead of a tert-butyl group.
®-3-(ethyl)morpholine: Similar structure but with an ethyl group instead of a tert-butyl group.
®-3-(isopropyl)morpholine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
®-3-(tert-butyl)morpholine is unique due to the steric hindrance and electronic effects imparted by the bulky tert-butyl group. This structural feature can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other morpholine derivatives .
Eigenschaften
IUPAC Name |
(3R)-3-tert-butylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCOMFKPPSDAN-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693469 |
Source


|
| Record name | (3R)-3-tert-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-66-8 |
Source


|
| Record name | (3R)-3-tert-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
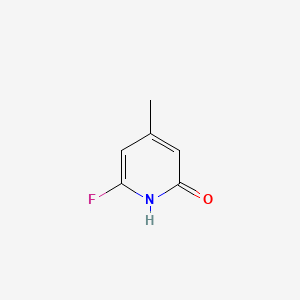
![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)
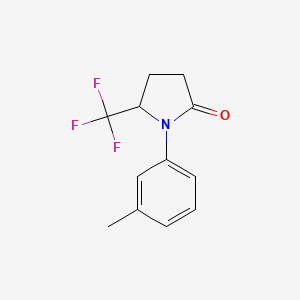
![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)
![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)
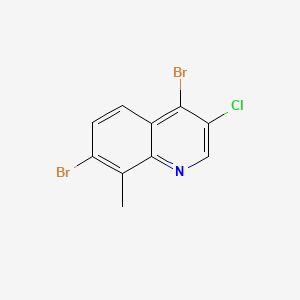
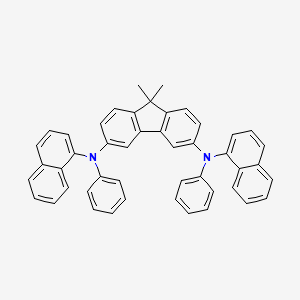
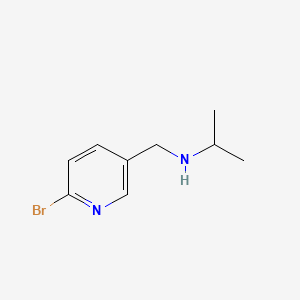
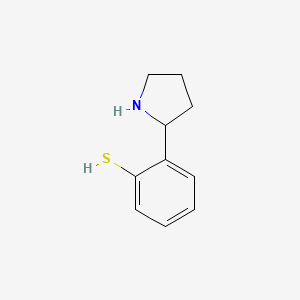
![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)
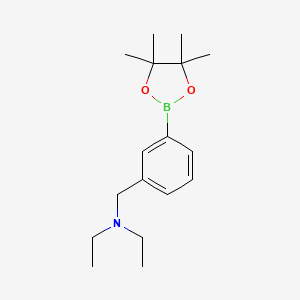
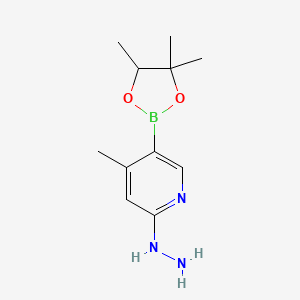
![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)
